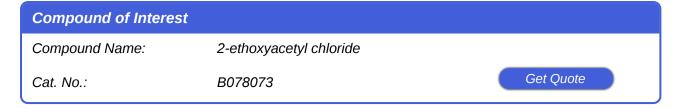


# An In-depth Technical Guide to 2-Ethoxyacetyl Chloride

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Ethoxyacetyl chloride**, with the IUPAC name **2-ethoxyacetyl chloride**, is a reactive acyl chloride compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring an ether linkage and a reactive acyl chloride moiety, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[2] This technical guide provides a comprehensive overview of **2-ethoxyacetyl chloride**, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and relevant safety information.

## **Chemical and Physical Properties**

**2-Ethoxyacetyl chloride** is a colorless to pale yellow liquid.[3][4] It is sensitive to moisture and heat.[4] A summary of its key quantitative properties is presented in Table 1.



Property	Value	Source
IUPAC Name	2-ethoxyacetyl chloride	[1]
CAS Number	14077-58-8	[1]
Molecular Formula	C4H7ClO2	[1]
Molecular Weight	122.55 g/mol	[1]
Boiling Point	125 °C	[4]
Density (20/20)	1.12 g/mL	[4]
Refractive Index	1.4175-1.4225	[3]
Flash Point	45 °C	[4]
Purity (GC)	>95.0% - >96.0%	[3][4]

# **Experimental Protocols Synthesis of 2-Ethoxyacetyl Chloride**

The synthesis of **2-ethoxyacetyl chloride** is typically achieved through the chlorination of its corresponding carboxylic acid, 2-ethoxyacetic acid. A common and effective method involves the use of thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride.

1. Synthesis of the Precursor: 2-Ethoxyacetic Acid

A detailed, reliable protocol for the synthesis of 2-ethoxyacetic acid is provided by Organic Syntheses.[5]

- Reaction:
- Procedure:
  - In a 2-liter round-bottomed flask equipped with a long reflux condenser, dissolve 69 g (3 gram atoms) of metallic sodium in 1250 cc of absolute ethyl alcohol. The sodium should be added at a rate that maintains a gentle reflux.



- Once the sodium has completely dissolved, slowly add a solution of 142 g (1.5 moles) of chloroacetic acid in 180 cc of absolute alcohol in 20-cc portions.
- After the addition is complete, heat the mixture gently for ten minutes.
- Remove the excess alcohol by distillation from a steam bath, followed by passing steam through the residue.
- Cool the aqueous solution and add 140 cc (1.7 moles) of concentrated hydrochloric acid (sp. gr. 1.19).
- Filter the precipitated sodium chloride with suction and wash it with two 50-cc portions of ether.
- Saturate the filtrate with dry sodium sulfate (30–35 g) and extract it with the ether used for washing, plus an additional 100 cc of ether.
- Separate the ether layer and extract the aqueous layer four more times with 100-cc portions of fresh ether.
- Remove the ether by distillation from a steam bath.
- Distill the residue under reduced pressure. The 2-ethoxyacetic acid boils at 109–111°C/17–18 mm. The expected yield is 115–116 g (74% of the theoretical amount).[5]

#### 2. Conversion of 2-Ethoxyacetic Acid to 2-Ethoxyacetyl Chloride

While a specific, detailed experimental protocol for the conversion of 2-ethoxyacetic acid to **2-ethoxyacetyl chloride** was not found in the searched literature, a general procedure for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride is well-established. The following is a representative protocol based on the synthesis of a similar compound.

- Reaction:
- Representative Procedure:
  - In a round-bottomed flask equipped with a reflux condenser and a gas outlet trap (to neutralize HCl and SO<sub>2</sub>), place 1 mole of 2-ethoxyacetic acid.



- Slowly add 1.2 to 1.5 moles of thionyl chloride to the flask. The reaction may be exothermic and should be cooled if necessary.
- After the initial reaction subsides, heat the mixture to reflux for 1-3 hours, or until the evolution of gas ceases.
- After cooling, the excess thionyl chloride can be removed by distillation.
- The resulting 2-ethoxyacetyl chloride is then purified by fractional distillation under reduced pressure.

## **Key Reactions of 2-Ethoxyacetyl Chloride**

**2-Ethoxyacetyl chloride** readily undergoes nucleophilic acyl substitution reactions with various nucleophiles, such as alcohols and amines, to form the corresponding esters and amides.

### 1. Esterification with Ethanol

The reaction of **2-ethoxyacetyl chloride** with ethanol is a rapid and exothermic process that yields ethyl 2-ethoxyacetate.[6][7]

- · Reaction:
- · General Procedure:
  - In a flask equipped with a stirrer and a dropping funnel, dissolve ethanol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) and cool the solution in an ice bath.
  - A base, such as pyridine or triethylamine (1.1 equivalents), is typically added to scavenge the HCl byproduct.
  - Slowly add 2-ethoxyacetyl chloride (1 equivalent) to the cooled solution with stirring.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.



- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically washed with water, dilute acid, and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be further purified by distillation.

#### 2. Amidation with Aniline

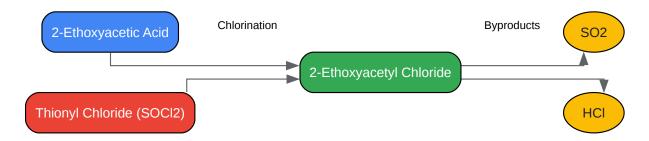
The reaction with amines, such as aniline, produces N-substituted amides. The reaction is typically vigorous.

- Reaction:
- Representative Procedure (adapted from the acetylation of aniline):[8][9]
  - Dissolve aniline (1 equivalent) in a suitable solvent like dichloromethane or tetrahydrofuran in a flask.
  - Add a slight excess of a non-nucleophilic base, such as triethylamine (1.1-1.2 equivalents), to the solution to neutralize the HCl formed during the reaction.
  - Cool the mixture in an ice bath.
  - Slowly add a solution of 2-ethoxyacetyl chloride (1 equivalent) in the same solvent to the cooled aniline solution with constant stirring.
  - After the addition, allow the reaction to proceed at room temperature for a few hours, monitoring its completion by TLC.
  - Upon completion, the reaction mixture is typically diluted with the solvent and washed sequentially with water, dilute acid (to remove excess amine and base), and brine.
  - The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The resulting crude amide can be purified by recrystallization or column chromatography.





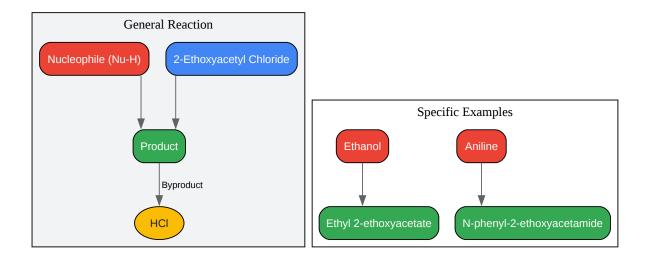
# Visualizations Synthesis of 2-Ethoxyacetyl Chloride



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Caption: Synthesis of 2-ethoxyacetyl chloride from 2-ethoxyacetic acid.

## **Nucleophilic Acyl Substitution Pathway**



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Caption: General and specific nucleophilic substitution reactions.



## Safety and Handling

**2-Ethoxyacetyl chloride** is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and vapor.[1] It is also corrosive and causes severe skin burns and eye damage.[1] Inhalation may be harmful.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place.[4]

### Conclusion

**2-Ethoxyacetyl chloride** is a key synthetic intermediate with well-defined properties and reactivity. This guide provides essential information for its safe handling, synthesis, and application in organic synthesis, particularly for professionals in research and drug development. The provided experimental protocols, while in some cases representative, offer a solid foundation for its practical use in the laboratory.

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